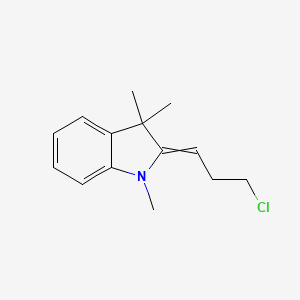
2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole typically involves the reaction of 3-chloropropionyl chloride with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times . Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions
2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative .
科学的研究の応用
2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:
作用機序
The mechanism of action of 2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
類似化合物との比較
Similar Compounds
Similar compounds include:
Uniqueness
2-(3-Chloropropylidene)-1,3,3-trimethyl-2,3-dihydro-1H-indole is unique due to its specific structural features, such as the presence of the chloropropylidene group and the indole ringCompared to other similar compounds, it may offer unique advantages in terms of biological activity and synthetic utility .
特性
CAS番号 |
61519-42-4 |
|---|---|
分子式 |
C14H18ClN |
分子量 |
235.75 g/mol |
IUPAC名 |
2-(3-chloropropylidene)-1,3,3-trimethylindole |
InChI |
InChI=1S/C14H18ClN/c1-14(2)11-7-4-5-8-12(11)16(3)13(14)9-6-10-15/h4-5,7-9H,6,10H2,1-3H3 |
InChIキー |
JQBYZVWYUCQOMG-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N(C1=CCCCl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



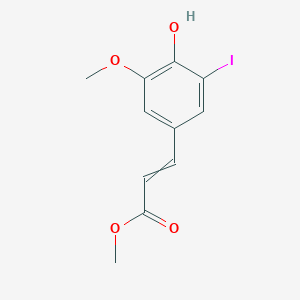
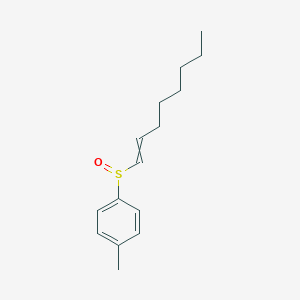
![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
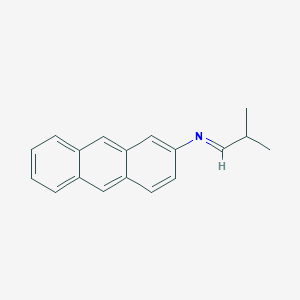
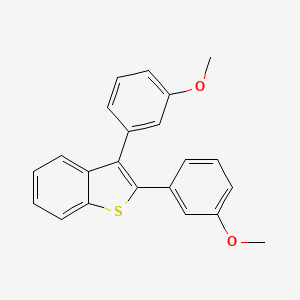

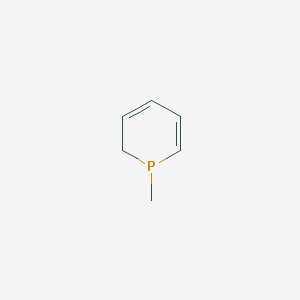

![3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one](/img/structure/B14588477.png)

![9-Chloro-2-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14588480.png)

![Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester](/img/structure/B14588496.png)
